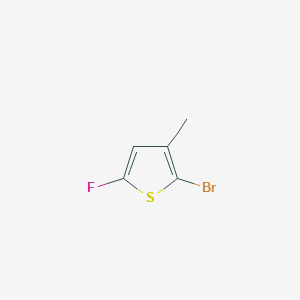

2-Bromo-5-fluoro-3-methylthiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrFS |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-bromo-5-fluoro-3-methylthiophene |

InChI |

InChI=1S/C5H4BrFS/c1-3-2-4(7)8-5(3)6/h2H,1H3 |

InChI Key |

NOYWSKYTHXRIRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)F)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Bromo 5 Fluoro 3 Methylthiophene

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and 2-Bromo-5-fluoro-3-methylthiophene is a prime candidate for such transformations. The presence of a reactive C-Br bond at the 2-position and a more inert C-F bond at the 5-position allows for selective functionalization.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions. For this compound, this reaction is expected to proceed selectively at the C-Br bond.

In the context of dihalogenated thiophenes, the regioselectivity of the Suzuki-Miyaura coupling is well-documented. For instance, studies on 2,5-dibromo-3-methylthiophene (B84023) have shown that the arylation reaction selectively occurs at the 5-position. researchgate.net This selectivity is attributed to the electronic environment of the thiophene (B33073) ring.

For this compound, the C-Br bond at the 2-position is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-F bond at the 5-position. This difference in reactivity is a general trend in palladium-catalyzed cross-coupling reactions where the order of halide reactivity is I > Br > Cl >> F. Therefore, the Suzuki-Miyaura coupling of this compound with an arylboronic acid is expected to yield the 2-aryl-5-fluoro-3-methylthiophene selectively.

A hypothetical reaction is presented below:

Table 1: Predicted Regioselectivity in the Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Predicted Major Product | Predicted Selectivity |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Base | 5-Fluoro-3-methyl-2-phenylthiophene | High |

The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in Suzuki-Miyaura coupling reactions. nih.govresearchgate.net For the coupling of this compound, a variety of palladium catalysts and phosphine (B1218219) ligands could be employed.

Bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have been shown to be highly effective for the coupling of aryl halides, including heteroaryl halides. nih.gov The use of such ligands can lead to higher catalyst turnover numbers and allow for reactions to be performed under milder conditions. In the case of this compound, a catalyst system comprising a palladium precursor like Pd(OAc)₂ and a bulky phosphine ligand would likely provide excellent results for the selective arylation at the 2-position.

Table 2: Potential Catalyst Systems for the Suzuki-Miyaura Coupling of this compound

| Palladium Precursor | Ligand | Base | Solvent | Potential Advantages |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | Readily available, standard conditions |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | High activity, good for hindered substrates |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Effective for a wide range of substrates |

A significant advantage of the Suzuki-Miyaura coupling is its high tolerance for a wide variety of functional groups on both the organohalide and the organoboron partner. nih.gov This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. In the coupling of this compound, it is expected that arylboronic acids bearing either electron-donating or electron-withdrawing groups would react efficiently. lakeheadu.ca

For example, coupling with 4-methoxyphenylboronic acid or 4-cyanophenylboronic acid should proceed smoothly to afford the corresponding 2-aryl-5-fluoro-3-methylthiophene derivatives. The fluoro and methyl groups on the thiophene ring are stable under typical Suzuki-Miyaura conditions and will remain intact in the final product.

The Heck reaction , which couples an aryl or vinyl halide with an alkene, and the Stille coupling , which involves the reaction of an organotin compound with an organohalide, are also valuable methods for C-C bond formation. organic-chemistry.orgorganic-chemistry.org

For this compound, the Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to occur at the C-Br bond, leading to the formation of a 2-vinylthiophene (B167685) derivative. The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.org

The Stille coupling offers a mild and versatile method for creating C-C bonds and is known for its tolerance of a wide array of functional groups. organic-chemistry.org The reaction of this compound with an organostannane, such as tributyl(vinyl)tin, catalyzed by a palladium complex, would selectively yield 5-fluoro-3-methyl-2-vinylthiophene.

The Negishi coupling utilizes an organozinc reagent, while the Kumada coupling employs a Grignard reagent (organomagnesium). organic-chemistry.orgorganic-chemistry.org Both are powerful cross-coupling reactions for the formation of C-C bonds.

The Negishi coupling of this compound with an organozinc reagent, such as phenylzinc chloride, would be catalyzed by a palladium or nickel complex to produce 5-fluoro-3-methyl-2-phenylthiophene. organic-chemistry.org The reaction is known for its high reactivity and broad scope.

The Kumada coupling, one of the earliest developed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. organic-chemistry.org The reaction of this compound with a Grignard reagent like phenylmagnesium bromide would be expected to give the corresponding 2-phenylated thiophene. A key consideration for the Kumada coupling is the compatibility of functional groups on the substrates with the highly reactive Grignard reagent.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class where a nucleophile displaces a leaving group on an aromatic ring. byjus.com The reaction is particularly favored when the aromatic ring is "activated" by the presence of electron-withdrawing groups. byjus.commasterorganicchemistry.com

In the context of SNAr reactions on this compound, the fluorine atom at the C5 position is the primary site for nucleophilic attack. While fluorine is the most electronegative halogen, making the C-F bond very strong, it is also a good leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the strong electron-withdrawing nature of the fluorine atom. masterorganicchemistry.com The presence of the fluorine atom polarizes the carbon-fluorine bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The subsequent loss of the fluoride (B91410) ion is a fast step, as it restores the aromaticity of the thiophene ring. masterorganicchemistry.com

Recent studies have explored methods for the nucleophilic defluorination of unactivated fluoroarenes using organic photoredox catalysis. nih.gov This approach allows for SNAr reactions to occur under mild conditions with a variety of nucleophiles, including azoles, amines, and carboxylic acids, on fluoroarenes that are not strongly activated towards traditional SNAr. nih.gov

The bromo and methyl groups on the thiophene ring significantly influence the SNAr pathways. The bromine atom at the C2 position, being an electron-withdrawing group, further activates the ring towards nucleophilic attack. Its presence can enhance the electrophilicity of the carbon atom bearing the fluorine substituent.

| Reactant | Nucleophile | Reaction Type | Key Influencing Factors |

| This compound | Various Nucleophiles | SNAr | Activating effect of fluorine and bromine; deactivating effect of the methyl group. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The aromaticity of the ring system is preserved in this type of reaction. byjus.com

The directing effects of the existing substituents on the this compound ring are critical in determining the position of further electrophilic attack. The thiophene ring itself is generally more reactive than benzene (B151609) in EAS reactions. The substituents present guide the incoming electrophile to specific positions:

Methyl group (at C3): As an electron-donating group, it is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In this case, this would be the C2 and C4 positions.

Halogens (Bromo at C2 and Fluoro at C5): Halogens are deactivating groups due to their electron-withdrawing inductive effect, but they are ortho-, para-directors because of their electron-donating resonance effect. The bromine at C2 would direct to the C3 and C5 positions (if they were available). The fluorine at C5 would direct to the C4 position.

Considering the combined effects, the C4 position is the most likely site for electrophilic substitution. It is activated by the methyl group (para position) and the fluorine atom (ortho position). While the bromine deactivates the ring, the directing effects of the methyl and fluoro groups will likely dominate. The C4 position is also sterically accessible. The directing influences of the substituents can be either reinforcing or antagonistic. libretexts.org In this molecule, the directing effects of the methyl and fluoro groups are reinforcing towards the C4 position. libretexts.org

Further halogenation, such as bromination or chlorination, is a common EAS reaction. lumenlearning.com Introducing another halogen atom onto the ring would be directed by the existing substituents. For instance, bromination would likely occur at the C4 position. Other functionalization reactions that proceed via an electrophilic aromatic substitution mechanism include nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The choice of reaction conditions and the specific electrophile will determine the outcome. For example, Friedel-Crafts reactions might be challenging due to the presence of the deactivating halogen substituents.

| Substituent | Position | Electronic Effect | Directing Influence |

| Bromo | C2 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | C3, C5 |

| Fluoro | C5 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | C4 |

| Methyl | C3 | Activating (Inductive & Hyperconjugation) | C2, C4 |

Metalation and Lithiation Reactions

Metalation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful tool for the functionalization of thiophenes. These reactions typically proceed via two main pathways: deprotonation (hydrogen-metal exchange) or halogen-metal exchange.

In the case of this compound, the most probable reaction with a strong lithium base like n-BuLi at low temperatures is halogen-metal exchange at the C2 position. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine or carbon-hydrogen bonds on the ring, making the bromine atom susceptible to exchange with lithium. This would generate the 2-lithio-5-fluoro-3-methylthiophene intermediate.

This lithiated intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position. For example, reaction with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.

While deprotonation is a possibility, the acidity of the ring protons is generally lower than the reactivity of the C-Br bond towards organolithiums. The proton at the C4 position would be the most acidic due to the inductive effects of the adjacent fluorine and the para-methyl group, but halogen-metal exchange is expected to be the dominant pathway.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective deprotonation of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In the case of this compound, the fluorine atom is the most likely candidate to act as a directing group. Fluorine is a moderately effective DMG, capable of coordinating with the lithium cation of the organolithium base, thereby increasing the acidity of the proton at the C4 position. The proposed mechanism for the directed ortho-metalation is depicted in the scheme below.

Scheme 1: Proposed Directed Ortho-Metalation of this compound

In this proposed reaction, the fluorine atom at the C5 position directs the lithium base to abstract the proton at the C4 position, leading to the formation of a lithiated thiophene intermediate.

The choice of the organolithium reagent and reaction conditions would be critical in achieving selective metalation. A strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) would be the standard starting point for such a transformation. These conditions are designed to favor deprotonation over other potential side reactions, such as halogen-metal exchange of the bromine atom at the C2 position or nucleophilic attack on the thiophene ring.

The methyl group at the C3 position is not expected to significantly interfere with the metalation at the C4 position, although it may exert some steric influence. The bromine atom at the C2 position is a potential site for halogen-metal exchange, a common reaction with organolithium reagents. However, the directing effect of the fluorine atom should kinetically favor deprotonation at the C4 position over the bromine-lithium exchange at the C2 position, especially at low temperatures.

Subsequent Trapping with Electrophiles

The formation of the 4-lithio-2-bromo-5-fluoro-3-methylthiophene intermediate opens up a plethora of possibilities for the introduction of a wide range of electrophilic functionalities at the C4 position. This two-step sequence of directed metalation followed by electrophilic quench is a highly versatile method for the synthesis of polysubstituted thiophenes.

The lithiated intermediate is a potent nucleophile and is expected to react readily with a variety of electrophiles. The table below outlines a theoretical selection of electrophiles and the corresponding products that could be synthesized from this compound via this methodology.

| Electrophile (E+) | Reagent | Expected Product |

| Proton (H+) | H₂O | This compound |

| Deuteron (D+) | D₂O | 2-Bromo-4-deutero-5-fluoro-3-methylthiophene |

| Methyl | CH₃I | 2-Bromo-5-fluoro-3,4-dimethylthiophene |

| Carbonyl (aldehyde) | RCHO | 2-Bromo-5-fluoro-3-methyl-4-(hydroxyalkyl)thiophene |

| Carbonyl (ketone) | RCOR' | 2-Bromo-5-fluoro-3-methyl-4-(hydroxy-dialkyl-methyl)thiophene |

| Carboxylate | CO₂ | This compound-4-carboxylic acid |

| Silyl | (CH₃)₃SiCl | 2-Bromo-5-fluoro-3-methyl-4-(trimethylsilyl)thiophene |

| Boryl | B(OR)₃ | This compound-4-boronic acid or ester |

Table 1: Theoretical Electrophilic Trapping of 4-Lithio-2-bromo-5-fluoro-3-methylthiophene

The successful synthesis of these derivatives would hinge on the careful control of reaction conditions. The addition of the electrophile is typically carried out at the same low temperature as the metalation step to prevent side reactions and ensure high yields of the desired product.

Derivatization Strategies and Functional Group Transformations

Borylation of Thiophene (B33073) Derivatives

Borylation reactions introduce a boronyl group onto the thiophene ring, creating versatile intermediates, primarily for cross-coupling reactions. The C-H borylation strategy represents a powerful tool for direct functionalization, avoiding the need for pre-functionalized starting materials.

Iridium-catalyzed C-H borylation has emerged as a robust method for the direct functionalization of thiophenes. nih.gov This methodology typically employs an iridium catalyst, such as one generated from [Ir(μ-OMe)(COD)]₂ (methoxy(cyclooctadiene)iridium(I) dimer) and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy), in the presence of a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). illinois.edu The reaction proceeds via an Ir(III)/Ir(V) catalytic cycle, enabling the cleavage of a C-H bond and the formation of a C-B bond. illinois.edu

The regioselectivity of this reaction on substituted thiophenes is highly dependent on steric and electronic factors. For 2,5-disubstituted thiophenes, borylation is generally more challenging due to increased steric hindrance and altered electronics of the remaining C-H bonds at the 3- and 4-positions. nih.gov In the case of 2,3,5-trisubstituted thiophenes like 2-Bromo-5-fluoro-3-methylthiophene, the only available position for C-H functionalization is at C4, which is flanked by two ortho substituents (the 3-methyl and 5-fluoro groups). Research on the similarly structured 3-bromo-2,5-dimethylthiophene (B1269913) has shown that iridium-catalyzed borylation at the C4 position is extremely inefficient, with only about 2% product formation being observed. nih.gov This low reactivity is attributed to significant steric hindrance and the electron-rich nature of the thiophene ring, which can impede the catalytic cycle. nih.gov

Table 1: Iridium-Catalyzed Borylation of a Model Trisubstituted Thiophene

| Substrate | Catalyst System | Position of Borylation | Yield | Reference |

|---|

This precedent suggests that direct C-H borylation of this compound would likely be a low-yielding process, necessitating the exploration of alternative derivatization strategies.

Given the likely inefficiency of direct C-H borylation, an alternative and more conventional route to thiophene boronic acid derivatives involves a halogen-metal exchange followed by quenching with a borate (B1201080) ester. For this compound, this would ideally involve selective metalation at the C4 position. However, the presence of a bromine atom at C2 provides a handle for a different transformation. A plausible synthetic route to obtain a borylated derivative would be a lithium-halogen exchange at the C2 position, followed by reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis to yield the boronic acid.

A general procedure for a related transformation on a different brominated compound, 1-bromo-4-fluorobenzene, involves lithiation at a low temperature (e.g., below -40 °C) using a strong base like n-butyllithium, followed by the addition of a trialkyl borate and subsequent hydrolysis to furnish the desired boronic acid. google.com This type of sequence allows for the regioselective introduction of the boronic acid group at the position of the halogen atom.

Thiophene boronic acids and their corresponding esters are highly valuable intermediates in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent example, where the borylated thiophene is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net

This transformation is exceptionally versatile, allowing for the formation of C-C bonds and the construction of complex biaryl and heteroaryl systems. rsc.org For instance, a borylated thiophene derived from this compound could be coupled with various aryl or heteroaryl halides to introduce new substituents, significantly diversifying the molecular architecture. One-pot procedures combining C-H borylation and Suzuki-Miyaura coupling have been successfully applied to other thiophene systems, highlighting the efficiency of these processes. nih.gov The borylated intermediates can also participate in other transformations, such as Chan-Lam coupling to form C-N or C-O bonds, or oxidation to yield the corresponding hydroxylated thiophene.

Carboxylation and Esterification Reactions

The introduction of carboxylic acid and ester functionalities represents another key avenue for the derivatization of the thiophene core, providing access to a different class of compounds and synthetic handles.

The synthesis of thiophenecarboxylic acids from halogenated precursors is commonly achieved through organometallic intermediates. For a substrate like this compound, direct carboxylation at the vacant C4 position can be envisioned. This would typically involve a deprotonation reaction using a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated species at the C4 position, followed by quenching the intermediate with solid carbon dioxide (dry ice).

Alternatively, a halogen-metal exchange at the C2-bromo position followed by carboxylation would yield the 2-carboxy derivative. A well-documented procedure for a similar substrate, 2-bromo-5-methylthiophene, involves lithiation at low temperature (-70 °C) using n-butyllithium in tetrahydrofuran (B95107), followed by bubbling carbon dioxide gas through the solution. chemicalbook.com The reaction is then acidified to yield the corresponding thiophenecarboxylic acid. chemicalbook.com This method offers a regioselective route to the carboxylic acid, with the position of the carboxyl group determined by the site of metalation. The choice of base and reaction conditions can direct the metalation to either the C-H or C-Br position.

Table 2: Representative Carboxylation of a Bromo-Thiophene Derivative

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Note: This reaction involves lithiation at the C3 position of 2-bromo-5-methylthiophene. A similar principle would apply to this compound.

Once the thiophenecarboxylic acid has been synthesized, it can be readily converted into a variety of ester derivatives. The most common method for this transformation is Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.

Other esterification methods include reacting the carboxylic acid with a diazoalkane like diazomethane, or converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. These methods are often milder and can be used for substrates that are sensitive to strong acids and high temperatures.

Halogen Exchange and Interconversion Reactions

The presence of two different halogens on the thiophene ring of this compound offers unique opportunities for selective chemical transformations. The significant difference in bond strength and reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is the primary driver for these strategies.

Bromine-Fluorine Interconversion

Direct interconversion of the bromine atom to a fluorine atom on the this compound core is not a commonly reported transformation. Such reactions, often referred to as halogen exchange (HALEX) reactions, typically require specific and often harsh conditions. For instance, the conversion of an aryl bromide to an aryl fluoride (B91410) can be achieved using specialized fluorinating agents. One patented method for a different aromatic system involves reacting a bromo-substituted compound with potassium fluoride and a catalyst like KCoF₄ in a DMSO solvent to achieve fluorination. google.com However, the application of such methods to this compound has not been detailed in available literature. The strength of the existing C-F bond and the potential for side reactions on the thiophene ring make this a challenging and less-explored synthetic route.

Differential Reactivity of Halogens for Sequential Functionalization

A more synthetically valuable strategy involves leveraging the differential reactivity of the bromine and fluorine atoms for sequential functionalization. The C-Br bond is significantly more susceptible to cleavage by transition-metal catalysts, such as palladium, than the robust C-F bond. This allows for selective reactions at the 2-position (bromine) while the 5-position (fluorine) remains intact.

This principle is well-demonstrated in studies on analogous compounds like 2-bromo-5-chlorothiophene (B1265590). In palladium-catalyzed Suzuki cross-coupling reactions, an aryl boronic acid can selectively displace the bromine atom, leaving the chlorine atom untouched. mdpi.com Given that the C-F bond is even stronger and less reactive in oxidative addition than a C-Cl bond, this selectivity is expected to be even more pronounced with this compound. This allows for the synthesis of 2-aryl-5-fluoro-3-methylthiophenes, which can then be subjected to a second, different functionalization if desired, or the fluorine atom can be retained to modulate the electronic properties of the final molecule.

The following table outlines a representative example of a selective Suzuki cross-coupling reaction, based on conditions used for the closely related 2-bromo-5-chlorothiophene, illustrating the expected outcome for this compound. mdpi.com

| Reactant | Coupling Partner | Catalyst & Base | Solvent | Expected Product |

|---|---|---|---|---|

| This compound | Aryl boronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ & K₃PO₄ | Dioxane/Water | 2-Aryl-5-fluoro-3-methylthiophene |

Polymerization and Oligomerization Studies

This compound is a key monomer for the synthesis of fluorinated polythiophenes. These polymers are of interest for applications in organic electronics, where the electronegative fluorine atom can influence properties such as polymer solubility, charge carrier mobility, and environmental stability.

Formation of Functionalized Polythiophenes

The primary method for polymerizing monomers like this compound is through catalyst-transfer polycondensation, particularly Kumada Catalyst-Transfer Polycondensation (KCTP). scilit.com This chain-growth mechanism allows for the synthesis of well-defined, regioregular polythiophenes with controlled molecular weights and low polydispersity. rsc.org

In this process, the monomer is first converted into a Grignard reagent by reaction with an alkylmagnesium halide. This thiophene-magnesium halide intermediate then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂. The polymerization proceeds by selectively reacting at the C-Br bond, creating head-to-tail linkages and forming poly(5-fluoro-3-methylthiophene). The fluorine atom and methyl group remain as substituents on the polymer backbone, influencing its final properties.

The table below summarizes the KCTP process as it would apply to the formation of poly(5-fluoro-3-methylthiophene).

| Monomer | Polymerization Method | Typical Catalyst | Expected Polymer | Key Feature |

|---|---|---|---|---|

| This compound | Kumada Catalyst-Transfer Polycondensation (KCTP) | Ni(dppp)Cl₂ | poly(5-fluoro-3-methylthiophene) | Chain-growth mechanism allows for controlled molecular weight and high regioregularity. |

Electrochemical Derivatization of Polythiophene Films

Once poly(5-fluoro-3-methylthiophene) is synthesized and deposited as a thin film, its electronic properties can be reversibly modified through electrochemical processes. This typically involves doping and de-doping the polymer backbone.

Doping is the process of creating charge carriers (polarons and bipolarons) along the conjugated polymer chain, which increases its electrical conductivity. This is achieved by electrochemically oxidizing the polymer (p-doping) in the presence of a supporting electrolyte. The anions from the electrolyte act as counter-ions to balance the positive charges on the polymer chain. De-doping is the reverse process, where the polymer is electrochemically reduced back to its neutral, non-conductive state.

Studies on similar polymers, such as poly(3-hexylthiophene) (P3HT), demonstrate that this process can be performed using various reagents. mdpi.com For instance, a synthesized polymer film can be de-doped by treatment with a base like ammonium (B1175870) hydroxide (B78521) and subsequently re-doped using an acid such as perchloric acid (HClO₄). mdpi.com This ability to cycle between conductive and insulating states is fundamental to the function of polythiophenes in applications like electrochromic devices, sensors, and organic field-effect transistors. The fluorine atom in poly(5-fluoro-3-methylthiophene) is expected to influence the potentials at which these oxidation and reduction processes occur.

Computational Chemistry and Spectroscopic Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and reactivity of organic molecules. For substituted thiophenes, DFT calculations provide valuable insights into their behavior in chemical reactions. While specific DFT studies on 2-bromo-5-fluoro-3-methylthiophene are not extensively available in the reviewed literature, analysis of closely related compounds allows for a detailed theoretical characterization.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

In a related compound, 2-bromo-5-chlorothiophene (B1265590), DFT calculations have been employed to determine its frontier molecular orbital energies. rsc.orgresearchgate.net These studies indicate that the HOMO is primarily localized on the thiophene (B33073) ring, particularly on the sulfur atom and the carbon atoms with higher electron density. The LUMO, on the other hand, is distributed over the thiophene ring and the halogen substituents. This distribution suggests that the thiophene ring acts as the primary electron donor, while the electrophilic sites are influenced by the electronegative halogen atoms.

For this compound, it is anticipated that the HOMO would also be centered on the thiophene ring, with contributions from the methyl group's electron-donating effect. The LUMO is expected to be influenced by both the bromine and fluorine atoms. The precise energies of the HOMO and LUMO, and thus the energy gap, would be modulated by the interplay of the inductive effects of the halogens and the hyperconjugation of the methyl group. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated HOMO-LUMO Energies for a Related Thiophene Derivative (Note: Data for a similar compound, 2-aryl-5-chlorothiophene, is presented to illustrate typical values.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-chlorophenyl)-5-chlorothiophene | -6.25 | -1.85 | 4.40 |

| 2-(4-methoxyphenyl)-5-chlorothiophene | -5.98 | -1.70 | 4.28 |

Data sourced from studies on analogous compounds to illustrate the application of DFT in determining electronic properties. rsc.org

Molecular Electrostatic Potential (ESP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue).

For substituted thiophenes, the ESP map typically reveals a region of negative potential around the sulfur atom due to its lone pairs of electrons. In this compound, the electronegative fluorine and bromine atoms would create regions of positive potential on the adjacent carbon atoms, making them susceptible to nucleophilic attack. The methyl group, being electron-donating, would slightly increase the electron density on the thiophene ring. ESP analysis of related 2-bromo-5-chlorothiophene confirms that the regions around the halogen atoms are electrophilic in nature. rsc.orgresearchgate.net

DFT calculations are instrumental in modeling reaction mechanisms by identifying transition states and calculating activation energies. This allows for a theoretical prediction of the most favorable reaction pathways. For a molecule like this compound, DFT could be used to study various reactions, such as Suzuki or Stille cross-coupling reactions, which are common for halogenated heterocycles. These calculations would involve mapping the potential energy surface of the reaction, locating the transition state structures, and determining the energy barriers for different possible mechanisms. While specific studies on this compound are lacking, the methodology has been successfully applied to other substituted thiophenes to understand their reactivity in synthetic transformations.

The substitution pattern on the thiophene ring in this compound presents interesting questions of regioselectivity in further chemical modifications. DFT can be a predictive tool in this context. By calculating the energies of possible intermediates and products for reactions at different positions, the most likely outcome can be determined. For instance, in reactions involving metalation followed by electrophilic quench, DFT could predict whether the reaction would occur preferentially at the carbon adjacent to the bromine or at another position on the ring, based on the calculated stability of the lithiated or magnesiated intermediate. Such predictive studies are crucial for designing efficient synthetic routes to more complex molecules.

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive characterization.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a signal for the single proton on the thiophene ring. The chemical shift of the thiophene proton will be influenced by the adjacent fluorine and bromine atoms. Based on data for 2-bromo-3-methylthiophene (B51420), the methyl protons appear around 2.2 ppm, and the ring protons appear between 6.7 and 7.1 ppm. scirp.org The presence of the fluorine atom at position 5 in this compound would likely shift the signal of the remaining ring proton and introduce coupling (J-coupling) between the proton and the fluorine nucleus.

¹³C NMR: The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The spectrum would show five distinct signals for the five carbon atoms of the thiophene ring and the methyl group. The chemical shifts of the carbon atoms bonded to the halogens (C2 and C5) will be significantly affected. The carbon attached to fluorine will exhibit a large C-F coupling constant.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated organic compounds. For this compound, the spectrum would show a single resonance for the fluorine atom at position 5. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely be split into a doublet due to coupling with the adjacent ring proton (H-4), providing further structural confirmation.

Table 2: Representative NMR Data for Related Thiophene Compounds (Note: This table presents data from similar compounds to illustrate expected chemical shifts and coupling patterns.)

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| 2-Bromo-3-methylthiophene scirp.org | ¹H (CH₃) | ~2.2 | - |

| 2-Bromo-3-methylthiophene scirp.org | ¹H (Ring) | ~6.7-7.1 | - |

| 2-Bromo-5-chlorothiophene google.com | ¹H (Ring) | ~6.8 | - |

| Fluorinated Aromatic Compounds | ¹⁹F | -100 to -140 | J(H-F) ≈ 2-10 |

This table contains representative data from analogous compounds to provide an expected range for the NMR signals of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The C-H stretching vibrations of the methyl group and the thiophene ring proton would appear in the region of 3100-2900 cm⁻¹. The C-C and C=C stretching vibrations of the thiophene ring are expected in the 1600-1400 cm⁻¹ region. The C-F and C-Br stretching vibrations will be present in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. The C-Br and C-S stretching vibrations are also expected to be Raman active.

Detailed experimental IR and Raman spectra for this compound are not publicly available. However, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict the vibrational frequencies and intensities, which would aid in the interpretation of any future experimental spectra.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

| C-H Stretch | Methyl Group, Thiophene Ring | 3100 - 2900 |

| C=C Stretch | Thiophene Ring | 1600 - 1400 |

| C-C Stretch | Thiophene Ring | 1400 - 1200 |

| C-F Stretch | Aryl-Fluoride | 1250 - 1000 |

| C-Br Stretch | Aryl-Bromide | 700 - 500 |

| C-S Stretch | Thiophene Ring | 750 - 650 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure, including unit cell parameters, space group, and atomic coordinates, is not available.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would reveal how the substituent groups (bromo, fluoro, and methyl) influence the crystal packing. It would be of particular interest to investigate the role of potential halogen bonding (involving the bromine and fluorine atoms) and other non-covalent interactions in dictating the supramolecular architecture.

Advanced Applications of 2 Bromo 5 Fluoro 3 Methylthiophene in Research

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of bromo, fluoro, and methyl groups on the thiophene (B33073) ring endows 2-Bromo-5-fluoro-3-methylthiophene with a high degree of synthetic versatility. The bromine atom, in particular, serves as a handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Modular Synthesis of Complex Heterocyclic Systems

This compound is an important precursor for the construction of complex heterocyclic systems, which are core scaffolds in many biologically active compounds. The bromine at the 2-position allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. d-nb.infonih.govnih.govwikipedia.org This enables the introduction of various aryl, heteroaryl, or alkyl groups at this position.

For instance, it can be utilized in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. mdpi.comresearchgate.net These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities. researchgate.net The synthesis often involves an initial coupling reaction at the bromine-bearing carbon, followed by further transformations of the methyl and fluoro-substituted positions to construct the fused pyridine (B92270) ring. The fluorine atom can influence the reactivity and regioselectivity of these cyclization reactions.

| Reactant | Reagent(s) | Product | Application Area |

| This compound | Arylboronic acid, Pd catalyst, base | 2-Aryl-5-fluoro-3-methylthiophene | Intermediate for complex heterocycles |

| This compound | Various amines, Pd catalyst | 2-Amino-5-fluoro-3-methylthiophene derivatives | Building blocks for fused N-heterocycles |

Precursor to Polysubstituted Aromatic Compounds

The synthesis of polysubstituted aromatic and heteroaromatic compounds often requires a carefully planned sequence of reactions to install substituents at specific positions. pressbooks.publibretexts.org this compound serves as an excellent starting material for creating highly substituted thiophene-based aromatics.

The differential reactivity of the C-Br and C-F bonds can be exploited for sequential functionalization. The C-Br bond is readily activated by palladium catalysts for cross-coupling reactions. nih.gov Following the introduction of a substituent at the 2-position, the fluorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of a second, different functional group. This stepwise approach provides precise control over the final substitution pattern of the thiophene ring.

Applications in Medicinal Chemistry Research

The unique combination of a thiophene core, a fluorine atom, and a reactive bromine handle makes this compound a valuable building block in medicinal chemistry for the discovery of new therapeutic agents.

Scaffolding for Novel Chemical Entities

In drug discovery, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of compounds for biological screening. This compound provides a robust and tunable scaffold for the development of novel chemical entities. nih.gov Its thiophene ring is a well-established isostere for a benzene (B151609) ring in many drug molecules.

The bromine atom allows for the facile introduction of a wide range of substituents via cross-coupling reactions, enabling the exploration of the chemical space around the thiophene core. nih.gov This modularity is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of lead compounds. For example, it can be used to synthesize a variety of substituted thiophenes that can be tested for their potential as enzyme inhibitors or receptor modulators.

| Scaffold Feature | Synthetic Utility | Impact on Medicinal Chemistry |

| Thiophene Ring | Bioisosteric replacement for phenyl rings | Modulates pharmacokinetic properties |

| Bromine Atom | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Allows for rapid library synthesis and SAR exploration |

| Fluorine Atom | Modulates pKa, lipophilicity, and metabolic stability | Enhances drug-like properties |

| Methyl Group | Provides a steric and electronic handle | Can influence binding affinity and selectivity |

Design Principles for Fluorine-Containing Drug Candidates

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve various properties such as metabolic stability, binding affinity, and bioavailability. ossila.com this compound is an excellent starting material for designing and synthesizing fluorine-containing drug candidates.

The fluorine atom on the thiophene ring can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions. It can also block sites of metabolism, leading to an increased half-life of the drug. The ability to introduce this fluorine-containing scaffold into larger molecules via the reactive bromine handle allows medicinal chemists to systematically investigate the effects of fluorination on biological activity.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of processes that are not only economically viable but also environmentally benign. For the synthesis of 2-Bromo-5-fluoro-3-methylthiophene, a shift towards greener and more efficient technologies is paramount.

Green Chemistry Approaches

Traditional synthetic routes to halogenated thiophenes often involve harsh reagents and generate significant waste. Green chemistry principles offer a framework for developing more sustainable alternatives. The focus is on reducing the environmental impact by using less hazardous solvents, minimizing energy consumption, and designing atom-economical reactions.

One promising green approach is the use of aqueous reaction media, which is inherently safer and more environmentally friendly than many organic solvents. Research into nitro group substitution reactions on nitroimidazoles has demonstrated the feasibility of using water as a solvent for certain C-C bond formations, a principle that could be adapted for the synthesis of thiophene (B33073) derivatives. nih.gov Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another avenue for greener synthesis. researchgate.net This technique can lead to higher yields, shorter reaction times, and reduced waste.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, supercritical fluids, or solvent-free conditions (mechanochemistry). |

| Energy Efficiency | Utilizing microwave irradiation or mechanochemical methods to reduce reaction times and energy consumption compared to conventional heating. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the thiophene ring. |

Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time allows for optimized yields and purity. For the synthesis of this compound, flow chemistry can enable the safe handling of potentially hazardous reagents and intermediates, improve heat transfer in exothermic reactions, and facilitate in-line purification, leading to a more streamlined and efficient manufacturing process.

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis. The development of new catalytic systems can unlock novel reaction pathways and improve the efficiency and selectivity of existing transformations.

Earth-Abundant Metal Catalysis

The reliance on precious metal catalysts such as palladium, rhodium, and ruthenium is a significant concern due to their high cost, low natural abundance, and toxicity. acs.org A major research focus is the replacement of these metals with earth-abundant alternatives like iron, copper, cobalt, and manganese. researchgate.netresearchgate.netrsc.org These metals are more sustainable and can offer unique reactivity. acs.org For instance, iron-catalyzed cross-coupling reactions are emerging as a powerful tool for C-C and C-heteroatom bond formation, which could be applied to the synthesis and derivatization of this compound. thieme-connect.de

| Earth-Abundant Metal | Potential Catalytic Application for Thiophene Derivatives |

| Iron | Cross-coupling reactions, C-H activation. |

| Copper | Cross-coupling reactions, cyclization reactions. |

| Cobalt | Hydrofunctionalization reactions, C-H activation. researchgate.net |

| Manganese | C-H functionalization, oxidation reactions. |

Photocatalysis and Electrocatalysis

Photocatalysis and electrocatalysis are rapidly evolving fields that utilize light and electricity, respectively, to drive chemical reactions. These methods offer mild reaction conditions and unique activation pathways that are often inaccessible through traditional thermal methods. nih.gov Photocatalytic C-H functionalization, for example, allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules, without the need for pre-functionalization. nih.gov This could enable the direct introduction of functional groups onto the thiophene ring of this compound in a highly selective manner. Electrophotocatalysis, which combines both approaches, can generate powerful oxidants and reductants, opening up new possibilities for challenging transformations. uni-regensburg.de

Advanced Derivatization for Enhanced Functionality

The strategic modification, or derivatization, of this compound is crucial for tuning its properties and incorporating it into larger, more complex molecules. Future research will focus on developing advanced derivatization techniques that offer greater precision and control.

Advanced derivatization protocols are key to unambiguously identifying and quantifying complex mixtures, a technique that could be applied to reaction monitoring and quality control in the synthesis of this compound derivatives. nih.gov The development of novel synthetic methods for creating new derivatives is also a critical area of research. For example, new methods for synthesizing substituted pyrazoles and thiazoles highlight the ongoing effort to create novel heterocyclic compounds with potentially enhanced biological or material properties. researchgate.net The principles from these syntheses could be applied to create novel derivatives of this compound.

Multi-Functionalization Strategies

The presence of two different halogen atoms on the thiophene core is a key feature that allows for selective and sequential chemical modifications. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond in many catalytic cross-coupling reactions, providing a handle for regioselective functionalization. Future research will likely focus on exploiting this reactivity difference to build complex molecular architectures in a controlled, step-wise manner.

Initial functionalization would typically occur at the more labile C-Br bond via established methods such as Suzuki, Stille, Heck, or Buchwald-Hartwig cross-coupling reactions. This would introduce a diverse range of substituents (e.g., aryl, alkyl, amino, or ether groups) at the 2-position. The intact C-F bond in the resulting molecule, 2-substituted-5-fluoro-3-methylthiophene, remains available for subsequent transformations. While the C-F bond is generally robust, it can be activated for nucleophilic aromatic substitution (SNAr) reactions, particularly if the newly introduced group at the 2-position is strongly electron-withdrawing. This two-step, selective functionalization allows for the creation of di-substituted thiophenes with precisely controlled substitution patterns that would be difficult to achieve through other synthetic routes.

| Reaction Type | Target Bond | Potential Reagents/Catalysts | Introduced Functional Group |

| Suzuki Coupling | C-Br | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Aryl/Alkyl-boronic acid | Aryl, Alkyl |

| Buchwald-Hartwig Amination | C-Br | Pd catalyst, Ligand, Base, Amine | Amino group (primary, secondary) |

| Stille Coupling | C-Br | Pd catalyst, Organostannane reagent | Aryl, Vinyl, Alkyl |

| Nucleophilic Aromatic Substitution (SNAr) | C-F | Strong nucleophile (e.g., alkoxide, thiolate), often requires activation | Ether, Thioether |

| Lithiation/Bromine-Lithium Exchange | C-Br | Organolithium reagent (e.g., n-BuLi) at low temperature | Versatile intermediate for subsequent reactions |

This table outlines potential multi-functionalization strategies for this compound, highlighting the differential reactivity of the C-Br and C-F bonds.

Integration into Supramolecular Assemblies

Supramolecular chemistry, which studies the interactions between molecules, offers a pathway to construct large, ordered structures from smaller building blocks. The unique electronic features of this compound make it an intriguing candidate for designing novel supramolecular assemblies. The key to this potential lies in non-covalent interactions, particularly halogen bonding. nih.gov

Future research could explore the self-assembly of this molecule or its co-crystallization with other molecules to form predictable, well-defined structures like tapes, sheets, or more complex 3D networks. nih.gov The directionality and strength of halogen bonds could be used to control the packing of molecules in the solid state, which is crucial for engineering materials with specific properties, such as organic semiconductors or porous materials. nih.gov

| Interaction Type | Participating Atoms | Potential Role in Assembly |

| Halogen Bonding (XB) | C-Br···O/N/S/X (Halogen) | Primary directional force for creating defined architectures (e.g., linear chains, woven sheets). nih.gov |

| Halogen Bonding (XB) | C-F···O/N/S | Weaker directional interaction, potentially for fine-tuning structure. |

| π–π Stacking | Thiophene rings | Contributes to the stabilization of layered structures. |

| C-H···π Interactions | Methyl group C-H and thiophene ring | Further stabilization and control over molecular orientation. |

| C-H···F/Br Hydrogen Bonding | Methyl/Thiophene C-H and Halogens | Secondary interactions that influence crystal packing. |

This table describes the potential non-covalent interactions involving this compound that could be exploited in the design of supramolecular assemblies.

Interdisciplinary Research with this compound

The advancement of chemical synthesis is increasingly reliant on interdisciplinary approaches that combine chemistry with data science and automation. For a versatile building block like this compound, these emerging fields hold the key to unlocking its full synthetic potential and accelerating the discovery of new materials and functional molecules.

Integration with Artificial Intelligence for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes with high accuracy. beilstein-journals.orgresearchgate.net Instead of relying solely on chemical intuition and laborious trial-and-error, chemists can use algorithms trained on vast datasets of chemical reactions to predict yields, identify optimal conditions, or even suggest novel reaction pathways. princeton.edunih.gov

For this compound, AI models could be developed to predict the feasibility and outcome of its various potential transformations. chemrxiv.org By creating detailed descriptors that capture the molecule's atomic, molecular, and electronic features, a machine learning model, such as a random forest or neural network, can be trained to predict how it will behave under a wide range of conditions. princeton.edunih.gov This is particularly valuable for navigating the complex landscape of cross-coupling reactions, where the choice of catalyst, ligand, base, and solvent can dramatically influence the selective functionalization of the C-Br versus the C-F bond. nih.gov Such predictive models can significantly reduce the experimental workload required to develop new synthetic routes. researchgate.net

| AI Model Component | Description | Example for this compound |

| Input: Reactant Descriptors | Numerical representations of molecular features. | Descriptors for the thiophene core, C-Br bond length/strength, C-F bond length/strength, steric hindrance of the methyl group, and electronic parameters. |

| Input: Reaction Parameters | Categorical and numerical values for reaction conditions. | Type of catalyst (e.g., Pd, Ni, Cu), ligand structure, base identity and strength, solvent polarity, temperature. |

| Machine Learning Algorithm | Algorithm trained on reaction data to find patterns. | Random Forest, Gradient Boosting, Neural Network. princeton.edu |

| Output: Predicted Outcome | Predicted yield, selectivity, or likelihood of success. | Predicted yield for Suzuki coupling at the C-Br position; prediction of side-product formation; optimal ligand/base combination for highest selectivity. |

This table illustrates how an Artificial Intelligence model could be structured to predict the outcomes of reactions involving this compound.

High-Throughput Experimentation in Synthetic Chemistry

High-Throughput Experimentation (HTE) utilizes robotic platforms to perform, analyze, and record hundreds or even thousands of chemical reactions in parallel. nih.gov This technology is a powerful tool for rapidly screening a wide array of reaction conditions to find the optimal parameters for a specific transformation. nih.gov When combined with the predictive power of AI, HTE can create a closed-loop system for accelerated reaction development. beilstein-journals.org

In the context of this compound, HTE could be employed to quickly identify the ideal conditions for its selective functionalization. For instance, to optimize a Suzuki coupling at the C-Br position while leaving the C-F bond untouched, an HTE platform could screen a large matrix of variables. This might include dozens of palladium catalysts, various ligands, a range of bases, and multiple solvents, all at different temperatures. scripps.edu Automated liquid handling robots would dispense the reagents into 96-well or 384-well plates, and the reaction outcomes would be rapidly analyzed by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). scripps.edu The large dataset generated from such an experiment would be invaluable for identifying the best conditions and could also serve as high-quality training data for the AI models described previously. nih.gov This synergy between HTE and AI represents a frontier in chemical synthesis, promising to make the development of complex molecules more efficient and systematic. nih.gov

| Plate Row (Catalyst) | Column 1 (Ligand A, Base 1) | Column 2 (Ligand B, Base 1) | Column 3 (Ligand A, Base 2) | Column 4 (Ligand B, Base 2) |

| Catalyst 1 (e.g., Pd₂(dba)₃) | Reaction 1 | Reaction 2 | Reaction 3 | Reaction 4 |

| Catalyst 2 (e.g., Pd(OAc)₂) | Reaction 5 | Reaction 6 | Reaction 7 | Reaction 8 |

| Catalyst 3 (e.g., PdCl₂(PPh₃)₂) | Reaction 9 | Reaction 10 | Reaction 11 | Reaction 12 |

| Catalyst 4 (e.g., Pd(PPh₃)₄) | Reaction 13 | Reaction 14 | Reaction 15 | Reaction 16 |

This table provides a simplified, hypothetical layout for a high-throughput experimentation (HTE) plate designed to screen catalysts, ligands, and bases for a cross-coupling reaction with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.